1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group, a cyclohexylphenyl group, and a sulfonyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the acetyl group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the cyclohexylphenyl group: The cyclohexylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexylphenyl halide.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through a sulfonation reaction using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group or the cyclohexylphenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxyphenyl group instead of a cyclohexylphenyl group.
1-Acetyl-4-(4-methylphenyl)piperazine: A similar compound with a methylphenyl group.
Uniqueness
1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H26N2O3S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H26N2O3S/c1-15(21)19-11-13-20(14-12-19)24(22,23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3 |
InChI Key |
IKUHTVKZNHMYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.